2-Amino-1,3-benzothiazole-5,6-dicarbonitrile
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Overview
Description
2-Amino-1,3-benzothiazole-5,6-dicarbonitrile is a heterocyclic compound that features a benzothiazole core with amino and dicarbonitrile substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile typically involves the reaction of substituted anilines with potassium thiocyanate and bromine in the presence of acetic acid . This method is efficient and yields high-purity products. Another approach involves the use of nano-BF3/SiO2 as a catalyst under mild conditions, which facilitates the reaction of potassium thiocyanate with substituted anilines .
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as nano-BF3/SiO2, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or nitrile positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-1,3-benzothiazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the dicarbonitrile substituents.
2-Amino-6-thiocyanatobenzothiazole: Contains a thiocyanate group instead of dicarbonitrile.
Uniqueness: 2-Amino-1,3-benzothiazole-5,6-dicarbonitrile is unique due to the presence of both amino and dicarbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The dicarbonitrile groups enhance its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H4N4S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C9H4N4S/c10-3-5-1-7-8(2-6(5)4-11)14-9(12)13-7/h1-2H,(H2,12,13) |
InChI Key |
RBKRIWGEEBMNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(S2)N)C#N)C#N |
Origin of Product |
United States |
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